molecular formula C16H16 B14739946 1-Benzyl-2,3-dihydro-1h-indene CAS No. 4831-01-0

1-Benzyl-2,3-dihydro-1h-indene

Cat. No.: B14739946
CAS No.: 4831-01-0
M. Wt: 208.30 g/mol
InChI Key: LPFVAOTWPPGFKI-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C16H16 It is a derivative of indene, featuring a benzyl group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the reduction of 1-benzylindene using hydrogen gas in the presence of a palladium catalyst. Another method includes the alkylation of 2,3-dihydro-1H-indene with benzyl chloride in the presence of a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-benzyl-2,3-dihydro-1H-indene exerts its effects depends on the specific chemical reactions it undergoesThe molecular targets and pathways involved are determined by the specific functional groups introduced during these reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the benzyl group and the indene ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

CAS No.

4831-01-0

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

1-benzyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C16H16/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,15H,10-12H2

InChI Key

LPFVAOTWPPGFKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1CC3=CC=CC=C3

Origin of Product

United States

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